Ácido 2,3-difluoropiridina-4-borónico

Descripción general

Descripción

2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of 2,3-Difluoropyridine-4-boronic acid involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis

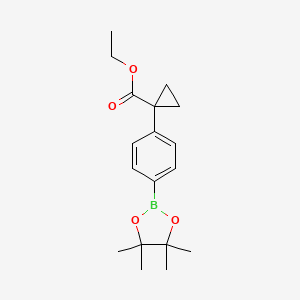

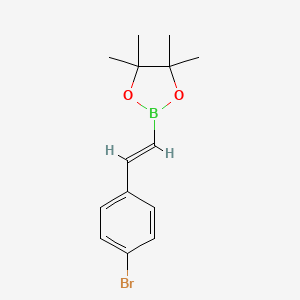

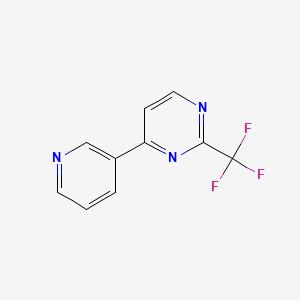

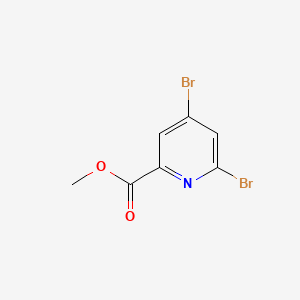

The molecular structure of 2,3-Difluoropyridine-4-boronic acid includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis

2,3-Difluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoropyridine-4-boronic acid include a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Síntesis de piridinas fluoradas

Las piridinas fluoradas, incluido el ácido 2,3-difluoropiridina-4-borónico, se utilizan en la síntesis de varios compuestos orgánicos. Son particularmente útiles debido a sus interesantes e inusuales propiedades físicas, químicas y biológicas . La presencia de fuertes sustituyentes que retiran electrones en el anillo aromático los hace menos reactivos que sus análogos clorados y bromados .

Uso en reacciones de acoplamiento cruzado

El ácido 2,3-difluoropiridina-4-borónico se utiliza como reactivo en reacciones de acoplamiento cruzado Suzuki-Miyaura . Este tipo de reacción se utiliza ampliamente en química orgánica para la formación de enlaces carbono-carbono, que es un paso clave en la síntesis de muchas moléculas orgánicas complejas .

Precursor de moléculas biológicamente activas

Este compuesto también se utiliza como precursor de moléculas biológicamente activas. Por ejemplo, se ha utilizado en la síntesis de heteroaril bencilureas con actividad inhibitoria de la glucógeno sintasa quinasa 3 y carboxyindoles con actividad inhibitoria de la polimerasa NS5B del VHC .

4. Uso en la síntesis de derivados de ácido borínico Los ácidos borínicos y sus derivados quelato son una subclase de compuestos organoboranos utilizados en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales poliméricos u optoelectrónicos . El ácido 2,3-difluoropiridina-4-borónico se puede utilizar en la síntesis de estos derivados de ácido borínico .

Uso en aplicaciones de detección

Los ácidos borónicos, incluido el ácido 2,3-difluoropiridina-4-borónico, se han utilizado en el desarrollo de sensores. Por ejemplo, se han utilizado en la creación de un sensor fluorescente para catecol y sus amino-derivados .

Uso en sensores de glucosa

Los ácidos borónicos también se han utilizado en el desarrollo de sensores de glucosa. Se encontró que los fluoróforos con grupos de ácido borónico responden a moléculas con grupos diol .

Mecanismo De Acción

Target of Action

The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .

Result of Action

The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .

Action Environment

The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Safety and Hazards

Direcciones Futuras

Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .

Propiedades

IUPAC Name |

(2,3-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEFUOGGCMPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)